molecular formula C18H12ClFN4O2 B7970785 2-(4-chloroanilino)-6-(3-fluoro-4-methoxyphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile

2-(4-chloroanilino)-6-(3-fluoro-4-methoxyphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile

Cat. No.: B7970785
M. Wt: 370.8 g/mol
InChI Key: KOHDRQSAYUCSOS-UHFFFAOYSA-N
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Description

The compound with the PubChem 2-(4-chloroanilino)-6-(3-fluoro-4-methoxyphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile is known as NR4A3/NOR1. It is a recombinant protein used in various scientific research applications. This compound is significant in the field of biology and medicine due to its role in cellular processes and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of NR4A3/NOR1 involves recombinant DNA technology. The gene encoding NR4A3/NOR1 is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under specific conditions to express the protein. The protein is then purified using techniques such as affinity chromatography, ion exchange chromatography, and size exclusion chromatography.

Industrial Production Methods

In an industrial setting, the production of NR4A3/NOR1 follows a similar approach but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using automated systems to ensure consistency and high yield. The process involves stringent quality control measures to ensure the purity and activity of the protein.

Chemical Reactions Analysis

Types of Reactions

NR4A3/NOR1, being a protein, primarily undergoes biochemical reactions rather than traditional chemical reactions. These include:

    Phosphorylation: Addition of phosphate groups to specific amino acids.

    Ubiquitination: Attachment of ubiquitin molecules, marking the protein for degradation.

    Acetylation: Addition of acetyl groups to lysine residues.

Common Reagents and Conditions

    Kinases: Enzymes that catalyze phosphorylation.

    Ubiquitin ligases: Enzymes that facilitate ubiquitination.

    Acetyltransferases: Enzymes that catalyze acetylation.

Major Products Formed

The major products formed from these reactions are modified versions of NR4A3/NOR1, which can have altered activity, stability, or localization within the cell.

Scientific Research Applications

NR4A3/NOR1 has a wide range of applications in scientific research:

    Chemistry: Used as a model protein to study protein-protein interactions and enzyme kinetics.

    Biology: Plays a role in the regulation of gene expression, apoptosis, and cellular differentiation.

    Medicine: Investigated for its potential role in cancer therapy, as it can influence cell proliferation and survival.

    Industry: Used in the development of diagnostic assays and therapeutic agents.

Mechanism of Action

NR4A3/NOR1 functions as a transcription factor, meaning it binds to specific DNA sequences and regulates the transcription of target genes. It is involved in various cellular pathways, including those regulating apoptosis, metabolism, and inflammation. The protein can interact with other transcription factors and co-regulators to modulate gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NR4A3/NOR1 is unique due to its specific role in regulating genes involved in apoptosis and metabolism. Unlike NR4A1 and NR4A2, NR4A3/NOR1 has distinct target genes and regulatory mechanisms, making it a valuable tool in research focused on these pathways.

Properties

IUPAC Name

2-(4-chloroanilino)-6-(3-fluoro-4-methoxyphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4O2/c1-26-15-7-2-10(8-14(15)20)16-13(9-21)17(25)24-18(23-16)22-12-5-3-11(19)4-6-12/h2-8H,1H3,(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHDRQSAYUCSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)N=C(N2)NC3=CC=C(C=C3)Cl)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)N=C(N2)NC3=CC=C(C=C3)Cl)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.